molecular formula C12H10N2 B13068326 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile

Cat. No.: B13068326
M. Wt: 182.22 g/mol
InChI Key: BZNZUWOMIDNZGS-UHFFFAOYSA-N
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Description

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the ethenyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .

Scientific Research Applications

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethenyl and carbonitrile groups make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-ethenyl-4-methyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C12H10N2/c1-3-9-4-5-12-11(8(9)2)6-10(7-13)14-12/h3-6,14H,1H2,2H3

InChI Key

BZNZUWOMIDNZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)C=C

Origin of Product

United States

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